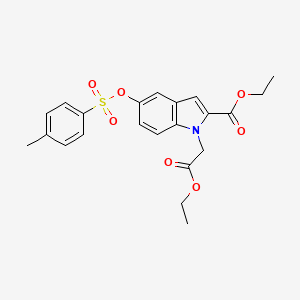

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C22H23NO7S |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-5-(4-methylphenyl)sulfonyloxyindole-2-carboxylate |

InChI |

InChI=1S/C22H23NO7S/c1-4-28-21(24)14-23-19-11-8-17(12-16(19)13-20(23)22(25)29-5-2)30-31(26,27)18-9-6-15(3)7-10-18/h6-13H,4-5,14H2,1-3H3 |

InChI Key |

IXMZMQUWFPYNGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=C1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Indole Core | Starting from indole or 5-hydroxyindole derivatives | Indole core must have a free NH and a hydroxyl group at the 5-position for further functionalization |

| 2 | N1-Alkylation with Ethyl Bromoacetate | Ethyl bromoacetate, base (e.g., sodium hydride or potassium carbonate), solvent: anhydrous DMF or dichloromethane, temperature: 0°C to room temperature, inert atmosphere | Alkylation installs the 2-ethoxy-2-oxoethyl group at the nitrogen, typically 4–6 hours reaction time |

| 3 | Tosylation of 5-Hydroxy Group | p-Toluenesulfonyl chloride (TsCl), base (e.g., pyridine), solvent: dichloromethane, temperature: 0°C to room temperature, 2 hours | Converts the 5-hydroxy group to the 5-tosyloxy group, enhancing reactivity for further transformations |

| 4 | Purification | Column chromatography using hexane/ethyl acetate gradient or recrystallization | Ensures high purity of the final compound |

Reaction Mechanisms and Conditions

- N1-Alkylation proceeds via nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon of ethyl bromoacetate.

- Tosylation involves nucleophilic attack of the 5-hydroxy oxygen on the sulfonyl chloride, facilitated by the base pyridine, which also scavenges HCl formed during the reaction.

- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

- Solvents such as dichloromethane or DMF are chosen for their ability to dissolve reactants and maintain reaction homogeneity.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | Indole or 5-hydroxyindole derivatives | Purity >98% recommended |

| Alkylation Reagent | Ethyl bromoacetate | 1.1–1.5 equivalents |

| Base for Alkylation | Sodium hydride (NaH) or potassium carbonate (K2CO3) | Dry conditions essential |

| Solvent for Alkylation | Anhydrous DMF or dichloromethane | Dry, oxygen-free |

| Alkylation Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Tosylation Reagent | p-Toluenesulfonyl chloride (TsCl) | 1.2 equivalents |

| Base for Tosylation | Pyridine | Acts as solvent and acid scavenger |

| Tosylation Solvent | Dichloromethane | Anhydrous |

| Tosylation Temperature | 0°C to room temperature | Prevents side reactions |

| Reaction Time | Alkylation: 4–6 hours; Tosylation: 2 hours | Monitored by TLC |

| Purification | Column chromatography (hexane/ethyl acetate) | Yields pure product |

| Yield | Typically 60–80% overall | Depends on scale and conditions |

Research Findings and Optimization Notes

- Reaction Yields and Purity: Optimizing base equivalents and reaction temperature improves yield and minimizes side products such as over-alkylation or incomplete tosylation.

- Solvent Choice: Dichloromethane is preferred for tosylation due to its inertness and ease of removal; DMF is favored for alkylation for its polarity and ability to solubilize salts.

- Inert Atmosphere: Use of nitrogen or argon atmosphere is critical to prevent hydrolysis of reactive intermediates.

- Purification Techniques: Silica gel chromatography with gradient elution effectively separates the product from unreacted starting materials and byproducts.

- Scalability: Industrial synthesis may employ continuous flow reactors to enhance reproducibility and throughput, with automated purification systems for consistent quality.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|---|---|

| 1 | N1-Alkylation | Ethyl bromoacetate, NaH | DMF | 0°C to RT | 4–6 h | Ethyl 1-(2-ethoxy-2-oxoethyl)indole intermediate |

| 2 | Tosylation | p-Toluenesulfonyl chloride, pyridine | DCM | 0°C to RT | 2 h | Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)indole |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate serves as a versatile building block in synthetic organic chemistry. Its multiple functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. The compound can be synthesized through multi-step reactions that highlight its reactivity.

Biological Research

Potential Biological Interactions

Research indicates that compounds similar to Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate may interact with various biological targets, suggesting potential therapeutic applications. For instance, compounds within the indole family are often studied for their anticancer properties, neuroprotective effects, and antidepressant activities.

Therapeutic Applications

Anticancer Activity

Studies on structurally related compounds have shown promising results regarding anticancer activity. For example, Ethyl indole-2-carboxylate derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines. The unique combination of ethoxy and tosylate functionalities in Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate may enhance its therapeutic efficacy compared to simpler indole derivatives.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate:

- Anticancer Studies : Research has demonstrated that certain indole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

- Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in treating neurodegenerative diseases.

- Antidepressant Properties : Some indole derivatives have been linked to serotonin receptor modulation, suggesting their potential as antidepressants.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

Substituent Position: The 1-position ethoxy-oxoethyl group (common in the target compound and compound 15) enhances steric bulk and may influence binding interactions in biological systems. 5-Position Modifications: The tosyloxy group in the target compound is a strong electron-withdrawing substituent, contrasting with the methoxy (electron-donating, compound 8) or fluoro (moderately electron-withdrawing, compound 15) groups. Tosyloxy’s leaving-group capability suggests utility in nucleophilic substitution reactions .

Biological Activity: Compound 8a demonstrated weak antibacterial and anticancer activity, highlighting that isoxazole and indole hybrids may require further optimization for potency . No bioactivity data are available for the target compound, but its tosyloxy group could enhance metabolic stability compared to hydroxyl or methoxy analogues .

Synthetic Utility: Compound 15’s benzyl ester facilitates hydrogenolysis to carboxylic acids, a strategy applicable to the target compound for generating bioactive acids . The commercial availability of ethyl 5-methoxyindole-2-carboxylate (compound 8) underscores its role as a versatile building block, whereas the target compound’s synthesis would require specialized sulfonylation steps .

Physicochemical and Spectroscopic Comparisons

- Solubility: Ethyl carboxylates (e.g., target compound, compound 2, compound 8) exhibit moderate solubility in polar organic solvents (ethyl acetate, methanol). The benzyl ester (compound 15) increases hydrophobicity .

- Crystallinity : Compound 8a was characterized via single-crystal X-ray diffraction, confirming planar indole and isoxazole moieties. The target compound’s tosyloxy group may promote crystallization due to sulfonate symmetry .

- Spectroscopy :

- 1H NMR : Ethoxy groups in all compounds resonate at δ ~1.2–1.4 ppm (triplet) and δ ~4.1–4.3 ppm (quartet). Tosyloxy protons in the target compound would show distinct aromatic signals at δ ~7.3–7.8 ppm .

- 13C NMR : The carbonyl carbons of ethoxy-oxoethyl groups appear at δ ~165–170 ppm, consistent with ester functionalities .

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly in the context of cancer and viral inhibition.

Chemical Structure and Properties

The molecular formula of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate is C22H23NO7S, with a molecular weight of approximately 445.5 g/mol. The compound features an indole ring system, an ethyl ester functional group, and a tosylate moiety, which contribute to its reactivity and biological properties. The presence of the ethoxy and tosylate groups enhances its potential for various chemical transformations and interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The complexity of the synthesis reflects the intricate structure of the compound, which may lead to diverse biological activities.

Anticancer Activity

Indole derivatives, including Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate, have been studied for their anticancer properties. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 11.5 | |

| Compound B | HCT116 (Colon) | 13.1 | |

| Compound C | A549 (Lung) | 21.7 |

In vitro studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, particularly in the S phase, indicating their potential as therapeutic agents against cancer .

Antiviral Activity

The indole nucleus has been implicated in the inhibition of HIV integrase, an essential enzyme for viral replication. For instance, derivatives of indole-2-carboxylic acid have demonstrated significant inhibitory activity against integrase with IC50 values as low as 3.11 µM . The mechanism often involves chelation with magnesium ions at the active site of the enzyme, which is critical for its function.

Case Studies

Recent studies have focused on optimizing structures derived from indole to enhance their biological activity. For example:

- Integrase Inhibition : A study optimized an indole derivative to improve its binding affinity to HIV integrase, resulting in derivatives with enhanced antiviral activity compared to the parent compound .

- Cytotoxicity Testing : Various derivatives were tested against multiple human cancer cell lines to assess their selectivity and potency, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate?

- Methodology : The synthesis typically involves multi-step functionalization of the indole core. A key step is the introduction of the 2-ethoxy-2-oxoethyl group at the N1 position via alkylation. For example, ethyl bromoacetate can react with the indole NH under basic conditions (e.g., NaH or K₂CO₃) to install the ethoxycarbonylmethyl moiety . The 5-tosyloxy group is introduced through nucleophilic substitution or sulfonylation of a hydroxyl precursor using tosyl chloride (TsCl) in the presence of a base like pyridine .

- Example Protocol :

- Step 1 : Protect the indole NH using ethyl bromoacetate in anhydrous DMF with NaH as a base (0°C to RT, 4–6 h).

- Step 2 : Tosylate the 5-hydroxy intermediate with TsCl (1.2 equiv) in pyridine (0°C, 2 h).

- Purification : Column chromatography (hexane/ethyl acetate gradient) yields the pure product .

Q. How are protective groups utilized in the synthesis of this compound?

- Role of Protective Groups : The ethoxy-2-oxoethyl group at N1 serves dual purposes: (1) it blocks the reactive NH site to prevent undesired side reactions, and (2) it enhances solubility during purification. The tosyloxy group at C5 acts as a leaving group for subsequent nucleophilic substitutions (e.g., Suzuki couplings or aminations) in downstream modifications .

- Critical Considerations : Overprotection can hinder reactivity; for instance, bulky groups may sterically impede functionalization at C5. Optimization of reaction stoichiometry (e.g., 1.1–1.2 equiv of TsCl) is essential to avoid incomplete tosylation .

Q. What analytical techniques are used to characterize this compound?

- Standard Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., downfield shifts for C2 carbonyl and C5 tosyloxy groups).

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and purity (>95% by UV) .

- Supplementary Data : IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonate (S=O at ~1350–1450 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Challenges : The tosyloxy group’s conformational flexibility may complicate crystal packing. SHELX software (via SHELXL) is widely used for refinement, leveraging high-resolution data (≤1.0 Å) to model disorder or torsional angles .

- Case Study : In related indole derivatives, hydrogen bonding between the ethoxycarbonyl group and adjacent substituents stabilizes the crystal lattice, as seen in ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate (CCDC deposition: o446) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Key Variables :

- Catalyst : Anhydrous AlCl₃ (1.0 equiv) enhances acylation efficiency in dichloroethane at reflux .

- Workup : Acidic quenching (pH 2 with HCl) followed by ethyl acetate extraction minimizes emulsion formation .

- Trade-offs : Higher temperatures accelerate reactions but may degrade thermally sensitive tosyloxy groups. Triethylsilane (TES) can reduce byproducts in reductive alkylation steps .

Q. How should researchers address contradictions between spectroscopic data and computational models?

- Example : Discrepancies in NOE (Nuclear Overhauser Effect) correlations vs. DFT-optimized geometries may arise from solvent effects or dynamic motion.

- Resolution : Combine experimental data (e.g., variable-temperature NMR) with DFT calculations (B3LYP/6-31G*) to account for solvation and conformational averaging .

Q. What role does this compound play in targeted protein degradation (e.g., PROTACs)?

- Application : The indole core and tosyloxy group make it a candidate for E3 ligase-binding moieties in PROTAC design. For example, methyl 6-bromo-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (a structural analog) has been used to synthesize cereblon-targeting degraders .

- Methodological Insight : Click chemistry (e.g., CuAAC) can conjugate the indole derivative to a target-binding ligand, followed by SPR or cellular assays to validate degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.